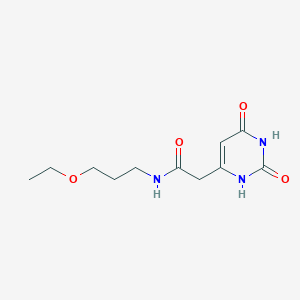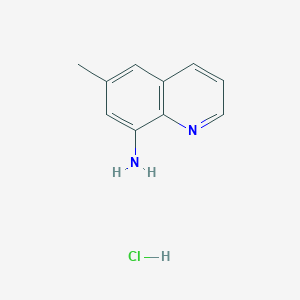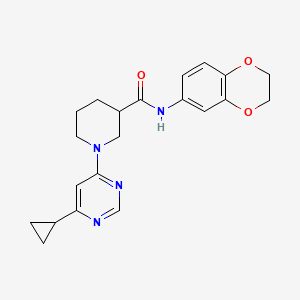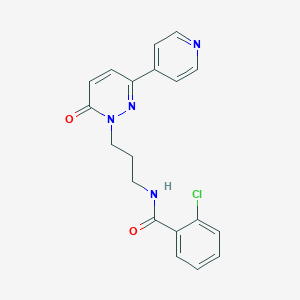
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a 1,3-dioxo-1,3-dihydro-isoindole moiety and a methoxy-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of phthalic anhydride with an amine derivative under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the isoindole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Methoxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzamide or isoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Phenyl halides, methoxy-substituted phenyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-benzamide: Lacks the methoxy group, leading to different chemical and biological properties.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxy-phenyl)-benzamide: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
Uniqueness
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-12-8-15(9-13-17)23-20(25)14-6-10-16(11-7-14)24-21(26)18-4-2-3-5-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAMFKYQCLQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)
![5-chloro-2-{[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2822508.png)



![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2822513.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2822516.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)

![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)


![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2822525.png)
![methyl 4-methoxy-3-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2822527.png)
